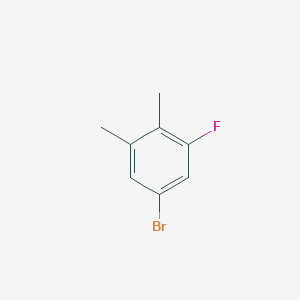
5-Bromo-1-fluoro-2,3-dimethylbenzene
描述
The compound 5-Bromo-1-fluoro-2,3-dimethylbenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring, which is further modified with methyl groups. This structure is a derivative of benzene and is part of a broader class of compounds that are often used in organic synthesis and materials science due to their unique chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene, a related compound, shows how bromine and fluorine atoms affect the geometry and normal modes of vibrations of the benzene ring . Such studies are crucial for understanding the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
Halogenated benzenes are versatile intermediates in organic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene is used to prepare organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are synthetically useful . The reactivity of such compounds is often explored through the study of their electronic structure, absorption bands, and frontier molecular orbital energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The presence of halogens can affect properties like dipole moment, absorption wavelengths, excitation energy, and thermodynamic properties such as heat capacities, entropies, and enthalpy changes . These properties are essential for predicting the behavior of the compound in various chemical environments and for designing new materials and reactions.
安全和危害
作用机制
Target of Action
As a derivative of benzene, it is likely to interact with various biological targets via electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (in this case, the bromine or fluorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with its targets while maintaining the stability of the aromatic ring .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests that it could potentially influence pathways involving aromatic compounds .
Pharmacokinetics
- Absorption and Distribution : Given its lipophilic nature (LogP = 3.90 ), the compound is likely to be absorbed and distributed in fatty tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-fluoro-2,3-dimethylbenzene. For instance, the compound is practically insoluble in water (0.018 g/L at 25 ºC ), suggesting that its bioavailability and action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by temperature, as it has a boiling point of 205.0±35.0 °C at 760 mmHg .
属性
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



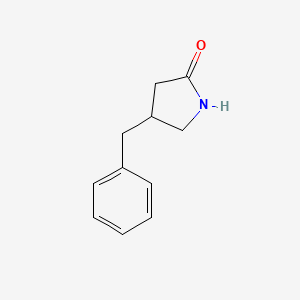

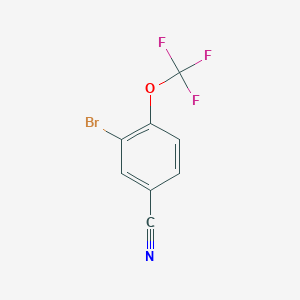
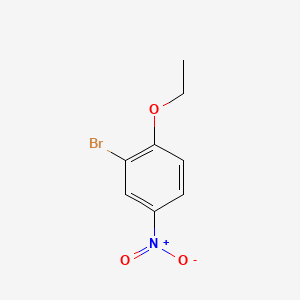

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)
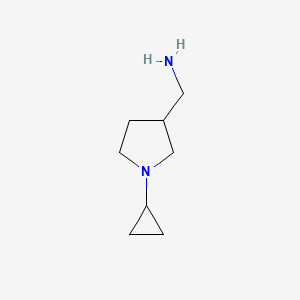
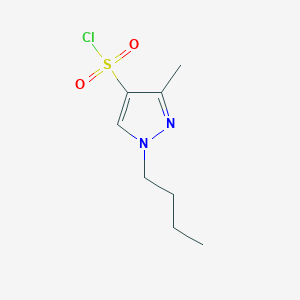
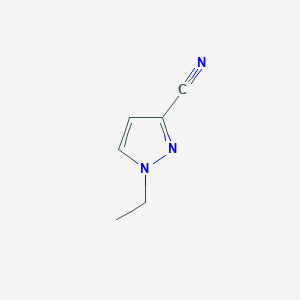
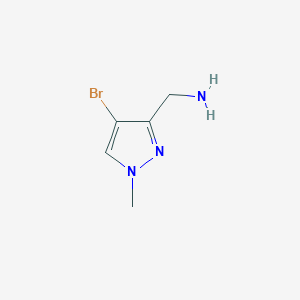

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)